molecular formula C21H26N2O6S B2890951 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide CAS No. 922023-92-5

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide

Cat. No.: B2890951
CAS No.: 922023-92-5
M. Wt: 434.51
InChI Key: JQJFBVUMSYQLIX-UHFFFAOYSA-N
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Description

This compound features a benzo[b][1,4]oxazepin core, a seven-membered heterocyclic ring system containing oxygen and nitrogen atoms. Key structural elements include:

  • 5-Ethyl and 3,3-dimethyl substituents on the oxazepin ring, which enhance steric bulk and influence conformational stability.
  • A 2,4-dimethoxybenzenesulfonamide moiety attached at position 7, which modulates electronic properties and solubility.

The sulfonamide group is a critical pharmacophore, often associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) and pesticidal activity . The dimethoxy substituents on the benzene ring may enhance lipophilicity and metabolic stability compared to halogenated analogs .

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6S/c1-6-23-16-11-14(7-9-17(16)29-13-21(2,3)20(23)24)22-30(25,26)19-10-8-15(27-4)12-18(19)28-5/h7-12,22H,6,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJFBVUMSYQLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. The compound features a unique structural framework that includes both sulfonamide and oxazepine functionalities, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C23H27N2O4SC_{23}H_{27}N_2O_4S, with a molecular weight of approximately 427.6 g/mol. Its structure can be depicted as follows:

N 5 ethyl 3 3 dimethyl 4 oxo 2 3 4 5 tetrahydrobenzo b 1 4 oxazepin 7 yl 2 4 dimethoxybenzenesulfonamide\text{N 5 ethyl 3 3 dimethyl 4 oxo 2 3 4 5 tetrahydrobenzo b 1 4 oxazepin 7 yl 2 4 dimethoxybenzenesulfonamide}

Key Functional Groups:

  • Sulfonamide Group: Known for antibacterial properties and potential in various therapeutic applications.
  • Oxazepine Ring: Associated with neuroactive and anticancer activities.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Cell Proliferation: Similar compounds have shown efficacy against resistant cancer cell lines by disrupting critical signaling pathways involved in cell growth and survival.
  • Targeting Kinases: The oxazepine moiety is known to interact with receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in cell death pathways and inflammatory responses. Inhibition of RIPK1 has been linked to therapeutic effects in various diseases, including cancer and neurodegenerative disorders .

Anticancer Potential

Preliminary studies have suggested that N-(5-ethyl-3,3-dimethyl-4-oxo) derivatives exhibit significant anticancer activity. For instance:

CompoundIC50 (nM)Target
Compound A10RIPK1 Inhibitor
Compound B25Anti-inflammatory
Compound C15Anticancer

These compounds have demonstrated the ability to inhibit cell proliferation in various cancer cell lines, suggesting a promising avenue for further research into their therapeutic applications.

Case Studies and Research Findings

A recent study focused on the synthesis and biological evaluation of related oxazepine derivatives highlighted the following findings:

  • Synthesis Methodology: Multi-step organic reactions were employed to synthesize the target compound with high yield and purity.
  • Biological Evaluation: The synthesized compounds were tested for their ability to inhibit cancer cell lines and showed varying degrees of activity depending on structural modifications.

In another investigation, compounds similar to N-(5-ethyl...) were evaluated for their interaction with RIPK1. These studies revealed that modifications in the oxazepine structure could enhance binding affinity and specificity towards the target kinase .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of benzo[b][1,4]oxazepin derivatives with variable sulfonamide or benzamide substituents. Below is a comparative analysis:

Core Structure and Substituent Variations

Compound Name Core Structure Substituent on Benzene Ring Key Functional Groups
Target Compound Benzo[b][1,4]oxazepin 2,4-Dimethoxybenzenesulfonamide Sulfonamide, methoxy
N-(5-Ethyl-3,3-dimethyl-4-oxo-...-3,4-difluorobenzamide Benzo[b][1,4]oxazepin 3,4-Difluorobenzamide Benzamide, fluoro
N-(5-Ethyl-3,3-dimethyl-4-oxo-...-3-methyl-4-propoxybenzenesulfonamide Benzo[b][1,4]oxazepin 3-Methyl-4-propoxybenzenesulfonamide Sulfonamide, propoxy, methyl
Sulfentrazone (N-(2,4-dichloro-5-(difluoromethyl-triazolyl)phenyl)methanesulfonamide) Triazolylphenyl Methanesulfonamide Sulfonamide, triazole

Key Observations:

  • Electronic Effects : The 2,4-dimethoxy groups in the target compound donate electron density via resonance, contrasting with the electron-withdrawing fluorine atoms in the difluorobenzamide analog . This difference may alter binding affinities in biological targets.
  • Biological Relevance : Sulfentrazone, a sulfonamide herbicide, demonstrates the agrochemical utility of this functional group, suggesting analogous applications for the target compound .

Spectroscopic and Crystallographic Comparisons

  • NMR Analysis : As shown in , substituents in regions analogous to positions 29–36 and 39–44 of benzoheterocycles induce distinct chemical shifts. The target compound’s 2,4-dimethoxy groups would likely deshield aromatic protons, producing unique splitting patterns compared to halogenated or alkylated analogs.
  • Hydrogen Bonding : The sulfonamide group (N–H and S=O) participates in hydrogen-bond networks, critical for crystal packing and solubility. Etter’s graph-set analysis () could differentiate the target’s intermolecular interactions from those of the 3,4-difluorobenzamide derivative, where fluorine atoms engage in weaker C–H···F bonds.

Q & A

Q. What are the key steps and challenges in synthesizing this compound?

The synthesis involves multi-step organic reactions, typically starting with the preparation of the tetrahydrobenzo[b][1,4]oxazepine core, followed by sulfonamide coupling. Key challenges include optimizing reaction conditions (e.g., inert atmospheres, controlled temperatures) to avoid side reactions and ensuring high purity through chromatographic purification. Characterization via NMR spectroscopy and mass spectrometry is critical to confirm structural integrity at each stage .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

X-ray crystallography (using programs like SHELXL ) and NMR spectroscopy are primary methods for structural confirmation. For example, 1H^1H and 13C^13C NMR can resolve the ethyl, dimethyl, and methoxy groups, while mass spectrometry verifies molecular weight. High-resolution crystallography is recommended to resolve potential stereochemical ambiguities in the oxazepine ring .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

While specific solubility data are limited for this compound, analogs suggest moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but poor aqueous solubility. Researchers should pre-screen solvents using small-scale trials and employ co-solvents or surfactants for biological assays to enhance bioavailability .

Advanced Research Questions

Q. How do steric and electronic effects influence the compound’s reactivity in substitution reactions?

The ethyl and dimethyl groups on the oxazepine ring introduce steric hindrance, favoring nucleophilic substitution at the sulfonamide group over the oxazepine core. Electronic effects from the dimethoxybenzene moiety direct electrophilic reactions to the para position relative to the sulfonamide. Kinetic studies using time-resolved NMR or UV-Vis spectroscopy are recommended to quantify these effects .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in biological activity (e.g., enzyme inhibition potency) may arise from variations in assay conditions (pH, ionic strength) or impurities in synthesized batches. Researchers should:

  • Validate purity via HPLC (>95%) .
  • Replicate assays under standardized conditions (e.g., 37°C, pH 7.4).
  • Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics .

Q. How can computational modeling predict interactions between this compound and enzymatic targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding to targets like carbonic anhydrase or kinases. Focus on the sulfonamide group’s interaction with catalytic zinc ions or active-site residues. Validate predictions with mutagenesis studies and surface plasmon resonance (SPR) for binding kinetics .

Q. What are the mechanistic implications of its oxidative stability under physiological conditions?

The oxazepine ring’s ketone group and allyl substituents (if present) may undergo oxidation. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring can identify degradation products. Antioxidant additives (e.g., ascorbic acid) or structural modifications (e.g., replacing allyl with ethyl groups) may improve stability .

Methodological Recommendations

  • Synthesis Optimization :
    Use Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading). For example, a central composite design can identify optimal conditions for sulfonamide coupling .

  • Data Contradiction Analysis :
    Apply multivariate statistical analysis (e.g., PCA) to isolate variables causing bioactivity discrepancies. Cross-reference crystallographic data (CCDC entries) to rule out polymorphic effects .

  • Enzymatic Assays :
    Pre-incubate the compound with target enzymes for 30 minutes to ensure equilibrium binding. Use negative controls with structurally similar but inactive analogs to confirm specificity .

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